(5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C8H11N5O/c1-2-13-6(3-4-10-13)8-11-7(5-9)12-14-8/h3-4H,2,5,9H2,1H3 |
InChI Key |
HSBNCWKCWMIUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Carboxylic Acid Cyclization
Hydrazides react with carboxylic acids or their activated derivatives (e.g., acyl chlorides) in the presence of dehydrating agents. For instance, benzohydrazide and chloroacetic acid combine in POCl₃ at 60°C for 6 hours to form 3-substituted-1,2,4-oxadiazoles. Yields range from 60–75%, though excess POCl₃ necessitates careful quenching.
Mercury Oxide/Iodine-Mediated Cyclization
Aryl hydrazones treated with HgO (2 equiv) and I₂ (1 equiv) in DMF at 120°C undergo oxidative cyclization to form 1,2,4-oxadiazoles. This method produces 5-aryl derivatives with 50–65% yields but faces limitations due to mercury toxicity.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) accelerates the reaction between hydrazides and nitriles, completing cyclization in 15–30 minutes with 70–80% yields. A representative protocol involves irradiating a mixture of 4-chlorobenzohydrazide and acetonitrile in acetic acid, achieving 78% conversion.
Coupling of Pyrazole and Oxadiazole Units
Integrating the two heterocycles requires strategic linkage at the 5-position of the oxadiazole.
Nucleophilic Aromatic Substitution
Activated oxadiazole intermediates (e.g., 5-chloro-1,2,4-oxadiazole) react with pyrazole derivatives in DMF at 100°C using K₂CO₃ as a base. This method affords coupled products in 65–72% yields but struggles with sterically hindered pyrazoles.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic ester-functionalized pyrazoles with 5-bromooxadiazoles achieves higher regioselectivity. Optimized conditions (Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 90°C) provide 85–90% yields.
Methanamine Functionalization
The final step introduces the methanamine group via reductive amination or nucleophilic substitution.
Reductive Amination of Oxadiazole Ketones
Oxadiazole-3-carbaldehydes react with ammonium acetate in the presence of NaBH₃CN (pH 6–7, methanol, 25°C) to yield methanamine derivatives. This method achieves 80–88% yields but requires strict pH control.
Gabriel Synthesis
Phthalimide-protected amines are introduced via alkylation of oxadiazole bromides, followed by hydrazinolysis. For example, treatment of 5-(bromomethyl)-1,2,4-oxadiazole with potassium phthalimide in DMF (80°C, 12 hours), followed by hydrazine cleavage, gives the free amine in 70–75% overall yield.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methodologies:
| Method | Reaction Time | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Conventional Cyclization | 12–24 h | 50–65 | 92–95% | Moderate |
| Microwave-Assisted | 0.5–2 h | 75–85 | 96–98% | High |
| Suzuki Coupling | 6–8 h | 85–90 | 95–97% | Low |
| Reductive Amination | 4–6 h | 80–88 | 94–96% | High |
Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield, while Suzuki coupling offers precision for complex derivatives.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
-
Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reactivity.
-
Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles without significant activity loss.
-
Continuous Flow Systems : Tubular reactors minimize exothermic risks during cyclization steps, improving throughput by 300% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The pyrazole and oxadiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Halogenated derivatives of the pyrazole and oxadiazole rings.
Scientific Research Applications
The compound (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic organic compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities and potential therapeutic uses.
Molecular Formula and Weight
- Molecular Formula : CHNO (exact values to be determined based on the specific structure)
- Molecular Weight : To be calculated based on the molecular formula.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. They may function by:
- Inhibiting Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDAC) and thymidylate synthase, which are crucial in cancer cell proliferation.
- Inducing Apoptosis : These compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Anti-inflammatory Properties
The compound has potential anti-inflammatory effects by modulating cytokine production and inflammatory pathways. This can be particularly beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Studies on similar oxadiazole derivatives have demonstrated antimicrobial properties, suggesting that the compound may also possess activity against various pathogens.
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole-oxadiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The results indicated a dose-dependent response, with certain compounds showing IC values in the low micromolar range.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments revealed that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Compound C | Antimicrobial | 15.0 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity | Observations |
|---|---|---|
| Presence of oxadiazole | Enhanced potency | Correlates with increased binding affinity |
| Substituted pyrazole ring | Variable efficacy | Substitution pattern affects selectivity |
Mechanism of Action
The mechanism by which (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context.
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
Structural analogs vary primarily in the substituents at the oxadiazole’s 3- and 5-positions. Key comparisons include:
Table 1: Substituent Variations and Properties
*Molecular weight inferred from analogs (e.g., ).
Key Observations :
- Aryl vs. Heterocyclic Substituents : Halogenated aryl groups (e.g., 3-bromophenyl) increase lipophilicity and may enhance target binding via halogen bonds . Heterocycles like pyrazole (target compound) or thiophene () introduce nitrogen or sulfur atoms, enabling hydrogen bonding or π-π interactions .
Biological Activity
The compound (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine is part of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an ethyl-substituted pyrazole ring and an oxadiazole moiety, which are known for their pharmacological relevance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| 5b | U937 | 2.41 | Cell cycle arrest and apoptosis |
| Target | SK-MEL-2 | 0.75 | Inhibition of HDAC activity |
These compounds have been shown to induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
Anti-inflammatory Effects
In addition to anticancer properties, oxadiazole derivatives have demonstrated anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses.
Table 2: Anti-inflammatory Activity of Oxadiazole Compounds
| Compound | Cytokine Inhibition | Concentration (nM) |
|---|---|---|
| 16a | IL-6 | 89 |
| 16b | TNF-alpha | 0.75 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazole derivatives. Some studies report effective inhibition against bacterial strains and fungi, indicating potential applications in infectious diseases.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Caspase Activation : The compound promotes apoptosis by activating caspases, crucial enzymes in programmed cell death.
- HDAC Inhibition : It inhibits histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression.
- Cytokine Modulation : The compound modulates cytokine production, influencing inflammatory responses.
Case Studies
A notable study examined the effects of a related oxadiazole derivative on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability at sub-micromolar concentrations, with flow cytometry confirming increased apoptosis rates .
Another investigation focused on the anti-inflammatory effects of these compounds in a murine model of arthritis. The administration of oxadiazole derivatives resulted in decreased swelling and reduced levels of inflammatory cytokines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (5-(1-Ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine?
- Methodology : Synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, 1,2,4-oxadiazole rings are formed via refluxing in ethanol with reagents like 3,5-diaryl-4,5-dihydropyrazoles, followed by purification via recrystallization (DMF/EtOH mixtures) . The ethyl-substituted pyrazole moiety may require alkylation of pyrazole precursors (e.g., 1-methylpyrazol-5-amine derivatives) using ethyl halides under basic conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying the oxadiazole-pyrazole linkage and amine positioning .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass matching for Cl/Br isotopes in analogs) .
- NMR : H/C NMR identifies substituent environments (e.g., ethyl group protons at δ 1.2–1.5 ppm, pyrazole/oxadiazole ring carbons at δ 140–160 ppm) .
Q. What biological targets or pathways are associated with 1,2,4-oxadiazole derivatives like this compound?
- Methodology :
- PI3K pathway : Oxadiazoles may modulate phosphatidylinositol-3,4,5-trisphosphate signaling, assessed via kinase inhibition assays .
- Neuropathic pain targets : Analogs (e.g., benzofuran-oxadiazoles) show activity in pain models, evaluated using in vivo nociception assays .
- Antimicrobial screening : Thiadiazole-triazole hybrids are tested against bacterial/fungal strains via broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Replace the ethyl group on pyrazole with methyl, phenyl, or trifluoromethyl groups to assess steric/electronic effects on target binding .
- Oxadiazole modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 5-position to enhance metabolic stability .
- Biological assays : Use dose-response curves (IC/EC) in enzyme inhibition or cell viability assays to quantify SAR trends .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodology :
- Meta-analysis : Compare datasets from analogs (e.g., 3-phenylisoxazol-5-yl methanamine vs. bromophenyl-oxadiazole derivatives) to identify substituent-specific trends .
- Solubility/purity checks : Re-evaluate compound solubility (e.g., DMSO stock stability) and purity (HPLC/MS) to exclude formulation artifacts .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict off-target interactions that may explain divergent results .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET prediction : Tools like SwissADME or ProTox-II estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability (e.g., PI3K or TRPV1 channels) using GROMACS or AMBER .
- QSAR modeling : Train models on oxadiazole datasets to correlate structural descriptors (e.g., polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
